2-(Dimethylamino)-6-methoxypyrimidine-4-carbonitrile
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Overview
Description
2-(Dimethylamino)-6-methoxypyrimidine-4-carbonitrile is an organic compound with a pyrimidine ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, featuring a dimethylamino group, a methoxy group, and a carbonitrile group, makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-6-methoxypyrimidine-4-carbonitrile typically involves the reaction of appropriate pyrimidine precursors with dimethylamine and methoxy reagents. One common method involves the reaction of 2-chloro-6-methoxypyrimidine with dimethylamine in the presence of a base such as sodium hydride. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-6-methoxypyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
2-(Dimethylamino)-6-methoxypyrimidine-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-6-methoxypyrimidine-4-carbonitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the methoxy and carbonitrile groups can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylamino)-4-methoxypyrimidine
- 2-(Dimethylamino)-6-methoxypyridine
- 2-(Dimethylamino)-4-cyanopyrimidine
Uniqueness
2-(Dimethylamino)-6-methoxypyrimidine-4-carbonitrile is unique due to the specific positioning of its functional groups on the pyrimidine ring. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H10N4O |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
2-(dimethylamino)-6-methoxypyrimidine-4-carbonitrile |
InChI |
InChI=1S/C8H10N4O/c1-12(2)8-10-6(5-9)4-7(11-8)13-3/h4H,1-3H3 |
InChI Key |
BWJNCDTWHCOWNL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=CC(=N1)OC)C#N |
Origin of Product |
United States |
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